molecular formula C16H18BrNO4 B6348296 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-39-5

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348296
CAS No.: 1326811-39-5
M. Wt: 368.22 g/mol
InChI Key: BMXJRZNOCXPXFU-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a brominated spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-bromobenzoyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₈BrNO₄, with a molecular weight of 368.23 g/mol (calculated from isotopic data in and ). The compound’s structure combines a rigid spirocyclic framework with a halogenated aromatic group, which may influence its physicochemical properties and biological interactions.

The compound is synthesized via N-acylation reactions of the parent spirocyclic scaffold, as inferred from analogous routes described for fluorinated and chlorinated derivatives ().

Properties

IUPAC Name

4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXJRZNOCXPXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic core provides structural stability and enhances binding affinity to the target molecules. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with structurally analogous derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Bromobenzoyl) derivative 4-Br C₁₆H₁₈BrNO₄ 368.23 High lipophilicity; potential medicinal chemistry applications
4-(4-Fluorobenzoyl) derivative 4-F C₁₆H₁₈FNO₄ 307.32 Antitumor activity; used in spirocyclic drug discovery
4-(4-Chlorobenzoyl) derivative 4-Cl C₁₆H₁₈ClNO₄ 323.77 Intermediate in agrochemical synthesis (e.g., safeners)
4-(2,4-Difluorobenzoyl) derivative 2,4-diF C₁₆H₁₇F₂NO₄ 325.31 High purity API intermediate; research applications
4-(3,5-Difluorobenzoyl) derivative 3,5-diF C₁₆H₁₇F₂NO₄ 325.31 Pharmaceutical building block
4-(4-Methylbenzoyl) derivative 4-CH₃ C₁₇H₂₁NO₄ 303.36 Lab-scale studies; lower polarity
4-(Thiophene-2-carbonyl) derivative Thiophene-2-yl C₁₄H₁₇NO₄S 295.00 Experimental use in material science
8-Methyl-4-(4-fluorobenzoyl) derivative 4-F, 8-CH₃ C₁₇H₂₀FNO₄ 321.35 Modified pharmacokinetics due to methyl group

Key Observations:

Halogen Effects :

  • Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl), which may enhance bioavailability but reduce solubility .
  • Fluorine substituents improve metabolic stability and are prevalent in antitumor agents ().
  • Chlorine derivatives are often employed as pesticide safeners (e.g., MON-4660 in ).

Heteroaromatic substituents (e.g., thiophene) introduce π-π stacking capabilities, useful in material science ().

Synthetic Routes :

  • Most derivatives are synthesized via N-acylation of the spirocyclic core using activated benzoyl chlorides or carboxylic acids (). Copper-catalyzed click chemistry is employed for triazole-containing analogues ().

Applications :

  • Fluorinated and chlorinated derivatives dominate pharmaceutical and agrochemical research, while brominated analogues remain underexplored despite their structural promise .

Biological Activity

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which includes both an oxa and an aza component. The compound's molecular formula is C16H16BrNO3C_{16}H_{16}BrNO_3 with a molecular weight of approximately 349.21 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Structural Characteristics

The compound features a bromobenzoyl group attached to a spirodecane framework, which is significant for its potential biological activities. The presence of the carboxylic acid and bromobenzoyl moieties suggests that it may engage in various biochemical interactions.

Biological Activities

Research indicates that compounds similar to 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially due to the electron-withdrawing effect of the bromine atom enhancing its reactivity towards bacterial targets.
  • Anticancer Potential : Similar spirocyclic compounds have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The carboxylic acid functional group may play a role in modulating inflammatory pathways.

The specific mechanisms through which 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its biological effects require further investigation. However, potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with various receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in target cells may contribute to its antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureNotable Features
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidStructureContains sulfur instead of oxygen in the spirocyclic framework
8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidStructureMethyl substitution at position 8 alters physical properties
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidStructureDifferent bromine position may influence biological activity

Each analog presents distinct biological profiles, emphasizing the need for targeted studies on 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.

Case Studies and Research Findings

Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antibacterial Activity : A study on related spirocyclic compounds demonstrated significant inhibition of bacterial growth, suggesting that 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could exhibit similar effects .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives induced apoptosis in cancer cell lines, indicating potential anticancer properties .
  • Inflammation Models : Research involving animal models showed that compounds with similar structures reduced markers of inflammation, supporting further exploration of anti-inflammatory applications .

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